molecular formula C35H38O8 B14187671 2-[(Octyloxy)carbonyl]-1,4-phenylene bis{4-[(prop-2-en-1-yl)oxy]benzoate} CAS No. 874351-63-0

2-[(Octyloxy)carbonyl]-1,4-phenylene bis{4-[(prop-2-en-1-yl)oxy]benzoate}

Katalognummer: B14187671
CAS-Nummer: 874351-63-0
Molekulargewicht: 586.7 g/mol
InChI-Schlüssel: GUYJJEZNKXTJNF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(Octyloxy)carbonyl]-1,4-phenylene bis{4-[(prop-2-en-1-yl)oxy]benzoate} is a complex organic compound known for its unique structural properties and potential applications in various fields. This compound is characterized by its phenylene core, which is substituted with octyloxycarbonyl and prop-2-en-1-yloxybenzoate groups, making it a versatile molecule for scientific research and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Octyloxy)carbonyl]-1,4-phenylene bis{4-[(prop-2-en-1-yl)oxy]benzoate} typically involves multi-step organic reactions. One common method includes the esterification of 1,4-phenylenediamine with octyloxycarbonyl chloride, followed by the reaction with 4-[(prop-2-en-1-yl)oxy]benzoic acid under specific conditions . The reaction conditions often require the use of catalysts and solvents to facilitate the esterification and ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The use of advanced purification techniques, such as chromatography and crystallization, ensures the production of high-purity compounds suitable for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

2-[(Octyloxy)carbonyl]-1,4-phenylene bis{4-[(prop-2-en-1-yl)oxy]benzoate} undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are obtained .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Wissenschaftliche Forschungsanwendungen

2-[(Octyloxy)carbonyl]-1,4-phenylene bis{4-[(prop-2-en-1-yl)oxy]benzoate} has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-[(Octyloxy)carbonyl]-1,4-phenylene bis{4-[(prop-2-en-1-yl)oxy]benzoate} involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Its ability to undergo various chemical reactions and its potential bioactivity make it a valuable compound for research and industrial purposes .

Eigenschaften

CAS-Nummer

874351-63-0

Molekularformel

C35H38O8

Molekulargewicht

586.7 g/mol

IUPAC-Name

octyl 2,5-bis[(4-prop-2-enoxybenzoyl)oxy]benzoate

InChI

InChI=1S/C35H38O8/c1-4-7-8-9-10-11-24-41-35(38)31-25-30(42-33(36)26-12-16-28(17-13-26)39-22-5-2)20-21-32(31)43-34(37)27-14-18-29(19-15-27)40-23-6-3/h5-6,12-21,25H,2-4,7-11,22-24H2,1H3

InChI-Schlüssel

GUYJJEZNKXTJNF-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCOC(=O)C1=C(C=CC(=C1)OC(=O)C2=CC=C(C=C2)OCC=C)OC(=O)C3=CC=C(C=C3)OCC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.